![molecular formula C13H10Cl2 B14642628 1-Chloro-2-[(4-chlorophenyl)methyl]benzene CAS No. 52094-02-7](/img/structure/B14642628.png)
1-Chloro-2-[(4-chlorophenyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-[(4-chlorophenyl)methyl]benzene is an organic compound with the molecular formula C13H10Cl2. It is a chlorinated aromatic compound, often used as an intermediate in the synthesis of various chemicals. This compound is characterized by the presence of two chlorine atoms attached to a benzene ring, one at the first position and the other at the fourth position of a phenylmethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-2-[(4-chlorophenyl)methyl]benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale Friedel-Crafts alkylation. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The use of advanced catalysts and reaction conditions helps in minimizing by-products and enhancing the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-[(4-chlorophenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of benzyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Major products are benzoic acid derivatives.
Reduction: Benzyl derivatives are the primary products.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-[(4-chlorophenyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-chloro-2-[(4-chlorophenyl)methyl]benzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the aromatic ring. The electron-withdrawing nature of the chlorine atoms stabilizes the transition state, facilitating the reaction. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-(chloromethyl)benzene: Similar structure but with chlorine atoms at different positions.
1-Chloro-2-methylbenzene: Lacks the phenylmethyl group, making it less complex.
4-Chlorobenzyl chloride: Similar but with a different substitution pattern.
Uniqueness
1-Chloro-2-[(4-chlorophenyl)methyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of two chlorine atoms in different positions allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
52094-02-7 |
|---|---|
Molekularformel |
C13H10Cl2 |
Molekulargewicht |
237.12 g/mol |
IUPAC-Name |
1-chloro-2-[(4-chlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H10Cl2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h1-8H,9H2 |
InChI-Schlüssel |
AQCDSUPSKAXYSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


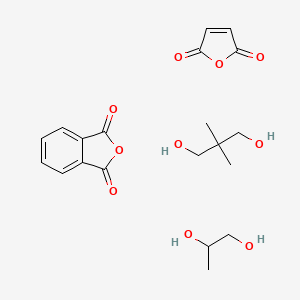
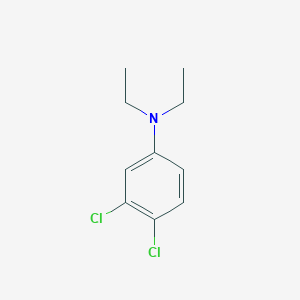
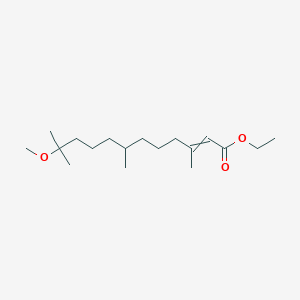

![2-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14642574.png)

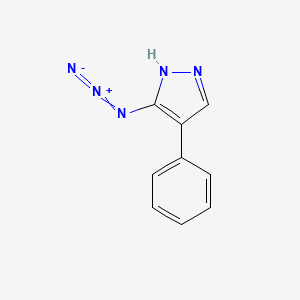

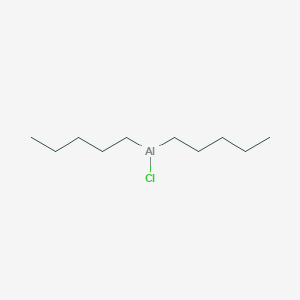

![2-[(2-Chloroacetyl)-methylamino]-3-methylbutanoic acid](/img/structure/B14642601.png)
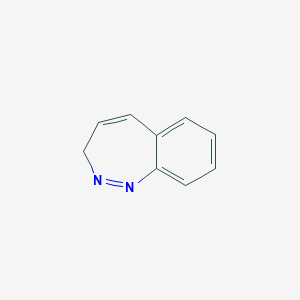
![10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one](/img/structure/B14642603.png)

